(2S)-4-(acetylamino)-2-aminobutanoic acid

Catalog No.
S1767719
CAS No.
1190-46-1
M.F
C6H12N2O3
M. Wt
160,17 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-4-(acetylamino)-2-aminobutanoic acid

CAS Number

1190-46-1

Product Name

(2S)-4-(acetylamino)-2-aminobutanoic acid

IUPAC Name

(2S)-4-acetamido-2-aminobutanoic acid

Molecular Formula

C6H12N2O3

Molecular Weight

160,17 g/mole

InChI

InChI=1S/C6H12N2O3/c1-4(9)8-3-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1

InChI Key

YLZRFVZUZIJABA-YFKPBYRVSA-N

SMILES

CC(=O)NCCC(C(=O)O)N

Synonyms

N-gamma-Acetyldiaminobutyrate;N-Acetyl-L-2,4-diaminobutyrate;(2S)-4-(acetylamino)-2-aminobutanoicacid;N-acetyl-L-2,4-diaminobutanoate;1190-46-1;AC1L9AEN;Butanoicacid,4-(acetylamino)-2-amino-,(2S)-;N(gamma)-Acetyldiaminobutyrate;CHEBI:7351;SCHEMBL1768835;CTK0F9662;MolPort-023-223-533;N4-Acetyl-L-2,4-diaminobutyrate;N4-Acetyl-L-2,4-diaminobutanoate;ZINC1530424;(2S)-4-acetamido-2-aminobutanoicacid;N(4)-acetyl-L-2,4-diaminobutyricacid;C06442

Canonical SMILES

CC(=O)NCCC(C(=O)O)N

Isomeric SMILES

CC(=O)NCC[C@@H](C(=O)O)N

(2S)-4-(acetylamino)-2-aminobutanoic acid, also known as N-acetyl-L-2-aminobutyric acid, is a chiral compound with significant relevance in biochemical and pharmaceutical contexts. This amino acid derivative features an acetylamino group attached to the butanoic acid backbone, contributing to its unique properties. The compound's stereochemistry is crucial for its biological activity, as the (2S) configuration is associated with specific interactions in biological systems.

In biological systems, (2S)-4-(acetylamino)-2-aminobutanoic acid participates in several key reactions:

  • Transamination: This compound can act as an amino donor in transamination reactions, facilitating the synthesis of other amino acids.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of bioactive amines.
  • Acetylation: The acetyl group can be transferred to other substrates, influencing metabolic pathways.

These reactions are mediated by specific enzymes that enhance their efficiency and specificity within metabolic pathways

The biological activity of (2S)-4-(acetylamino)-2-aminobutanoic acid has been studied extensively:

  • Neuroprotective Effects: Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antioxidant Activity: It has been shown to possess antioxidant capabilities, which can mitigate oxidative stress in cells .
  • Modulation of Metabolic Pathways: The compound influences various metabolic pathways, including those related to amino acid metabolism and neurotransmitter synthesis .

Several methods exist for synthesizing (2S)-4-(acetylamino)-2-aminobutanoic acid:

  • Enzymatic Synthesis: Utilizing specific enzymes such as transaminases to catalyze the reaction between suitable substrates.
  • Chemical Synthesis: Traditional organic synthesis routes involve protecting group strategies and selective functionalization of starting materials like L-threonine or L-valine.
  • Biotransformation: Microbial fermentation processes can also yield this compound through the metabolic pathways of certain microorganisms.

These methods vary in efficiency and environmental impact, with enzymatic methods often being more sustainable .

The applications of (2S)-4-(acetylamino)-2-aminobutanoic acid span several fields:

  • Pharmaceuticals: It serves as a precursor for drugs targeting neurological disorders.
  • Nutraceuticals: The compound is explored for its potential benefits in dietary supplements aimed at enhancing cognitive function.
  • Research: It is used in studies investigating amino acid metabolism and neurobiology.

Interaction studies involving (2S)-4-(acetylamino)-2-aminobutanoic acid focus on its binding affinities and mechanisms of action:

  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors have revealed insights into its potential therapeutic effects.
  • Molecular Docking Studies: Computational models have been employed to predict its binding affinity to various biological targets, enhancing understanding of its pharmacological profile .

Several compounds share structural similarities with (2S)-4-(acetylamino)-2-aminobutanoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
L-AlanineSimple amino acidFundamental building block for proteins
N-Acetyl-L-AlanineAcetylated form of L-alanineEnhanced stability and solubility
L-ValineBranched-chain amino acidPlays a role in muscle metabolism
L-ThreonineHydroxyl group on the side chainImportant for protein synthesis

Uniqueness of (2S)-4-(acetylamino)-2-aminobutanoic Acid

The unique combination of the acetylamino group and the specific stereochemistry distinguishes (2S)-4-(acetylamino)-2-aminobutanoic acid from similar compounds. Its ability to modulate neurotransmitter systems and participate in diverse bio

Physical Description

Solid

XLogP3

-4.4

Melting Point

220-222°C

Other CAS

1190-46-1

Wikipedia

N(4)-acetyl-L-2,4-diaminobutyric acid

Dates

Modify: 2023-08-15

Explore Compound Types